4-Fluoro-1-phenyl-1H-pyrazole
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Overview
Description
4-Fluoro-1-phenyl-1H-pyrazole is a fluorinated pyrazole derivative Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-1-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones with fluorinated aldehydes or ketones. For instance, the reaction of 2-fluoroacetophenone with hydrazine hydrate under acidic conditions yields this compound . Another method involves the cycloaddition of fluorinated nitriles with hydrazines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-fluoro-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The fluorine atom enhances the binding affinity and specificity of the compound. Molecular docking studies have shown that this compound can interact with receptors such as the human estrogen alpha receptor, indicating its potential as a therapeutic agent .
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole
- 4-Bromo-1-phenyl-1H-pyrazole
Comparison: 4-Fluoro-1-phenyl-1H-pyrazole is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to non-fluorinated pyrazoles. The fluorine atom also influences the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H7FN2 |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
4-fluoro-1-phenylpyrazole |
InChI |
InChI=1S/C9H7FN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H |
InChI Key |
YIYYSIPSARWFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)F |
Origin of Product |
United States |
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